molecular formula C13H13N3O2 B1366085 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one CAS No. 696635-31-1

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one

Cat. No.: B1366085
CAS No.: 696635-31-1
M. Wt: 243.26 g/mol
InChI Key: ZLJMUSDYMFOGNE-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a phthalazinone core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one typically involves the reaction of phthalic anhydride with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the reaction. The process can be summarized as follows:

    Step 1: Phthalic anhydride is reacted with pyrrolidine in the presence of a catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (around 100-150°C).

    Step 2: The reaction mixture is then cooled, and the product is isolated through filtration or extraction techniques.

    Step 3: The crude product is purified using recrystallization or chromatography methods to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control, solvent recycling, and product isolation can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of phthalazinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Phthalazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with fewer double bonds.

    Substitution: Halogenated or otherwise substituted derivatives of the pyrrolidine ring.

Scientific Research Applications

4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as NF-kB or ATF4 proteins.

    Pathways Involved: It may inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α). Additionally, it may reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyrrolidin-1-ylcarbonyl)phthalazin-1(2H)-one
  • Triazole-pyrimidine hybrids
  • Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives

Uniqueness

This compound stands out due to its unique combination of a pyrrolidine ring and a phthalazinone core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may offer enhanced neuroprotective and anti-inflammatory effects, making it a promising candidate for further research and development.

Properties

IUPAC Name

4-(pyrrolidine-1-carbonyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-12-10-6-2-1-5-9(10)11(14-15-12)13(18)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJMUSDYMFOGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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